

Application Notes: In Vitro Histone Methyltransferase (HMT) Assay for Dot1L-IN-4

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Compound of Interest		
Compound Name:	Dot1L-IN-4	
Cat. No.:	B8103967	Get Quote

Introduction

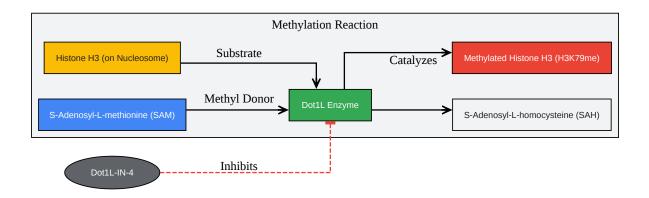
Dot1L (Disruptor of telomeric silencing 1-like) is a unique histone methyltransferase (HMT) that catalyzes the methylation of histone H3 on lysine 79 (H3K79).[1][2][3] Unlike most other HMTs, Dot1L does not possess a SET domain.[3] Aberrant Dot1L activity is implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a critical therapeutic target.[1][2][4] **Dot1L-IN-4** is a potent and specific small molecule inhibitor of Dot1L, with a reported IC50 value of 0.11 nM in a biochemical assay.[5] This application note provides a detailed protocol for an in vitro HMT assay to characterize the inhibitory activity of **Dot1L-IN-4**.

Principle of the Assay

The in vitro HMT assay for Dot1L measures the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H3 substrate. The activity of Dot1L is quantified by detecting the resulting methylated H3K79. This can be achieved through various methods, including radioisotope incorporation, antibody-based detection (e.g., ELISA, AlphaLISA), or chemiluminescence.[6][7][8][9] This protocol will focus on a widely used and highly sensitive antibody-based chemiluminescent detection method. The inhibition of Dot1L by **Dot1L-IN-4** is determined by measuring the decrease in H3K79 methylation in the presence of the inhibitor.

Dot1L Signaling Pathway and Inhibition





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Caption: Dot1L catalyzes the transfer of a methyl group from SAM to H3K79.

Experimental Protocols

Materials and Reagents



Reagent	Supplier	Catalog Number
Recombinant Human Dot1L	Reaction Biology	HMT-11-101
Oligonucleosomes (from HeLa cells)	Reaction Biology	HMT-35-130
S-(5'-Adenosyl)-L-methionine (SAM)	Sigma-Aldrich	A7007
S-(5'-Adenosyl)-L- homocysteine (SAH)	Sigma-Aldrich	A9384
Dot1L-IN-4	MedchemExpress	HY-101552
Anti-H3K79me2 Antibody, biotinylated	Revvity	AL148
Anti-Histone H3 (C-ter) Acceptor Beads	Revvity	AL147
Streptavidin Donor Beads	Revvity	6760002
384-well White Opaque OptiPlate™	Revvity	6007290
TopSeal™-A PLUS	Revvity	6050195
Tris-HCl	Sigma-Aldrich	T5941
NaCl	Sigma-Aldrich	S9888
DTT	Sigma-Aldrich	D0632
BSA	Sigma-Aldrich	A7906
DMSO	Sigma-Aldrich	D8418

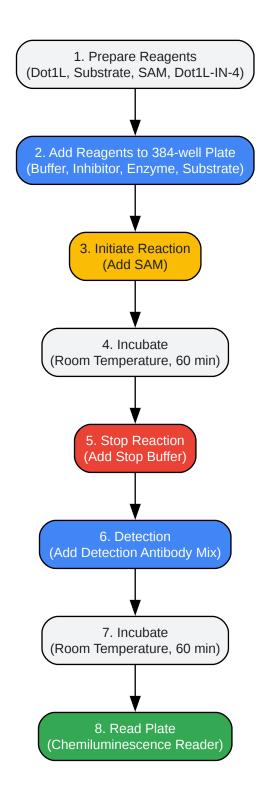
Buffer Preparation

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.1% BSA. Store at 4°C.
- Stop Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 50 mM EDTA. Store at 4°C.



• Detection Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA. Store at 4°C.

Experimental Workflow



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Caption: Workflow for the in vitro Dot1L HMT assay.

Step-by-Step Protocol

- Reagent Preparation:
 - Prepare a stock solution of **Dot1L-IN-4** in 100% DMSO.
 - Create a serial dilution of **Dot1L-IN-4** in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Dilute the Dot1L enzyme and oligonucleosome substrate in Assay Buffer to the desired working concentrations.
 - Prepare a working solution of SAM in Assay Buffer.
- Assay Reaction:
 - \circ Add 5 μ L of the diluted **Dot1L-IN-4** or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.
 - Add 10 μL of the diluted Dot1L enzyme to each well.
 - Add 5 μL of the diluted oligonucleosome substrate to each well.
 - Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding 5 μ L of the SAM working solution to each well. The final reaction volume is 25 μ L.
- Incubation and Reaction Termination:
 - Cover the plate with a TopSeal-A film and incubate for 60 minutes at room temperature.
 - \circ Stop the reaction by adding 5 µL of Stop Buffer to each well.
- Detection:



- Prepare the detection mix by diluting the biotinylated anti-H3K79me2 antibody and the anti-Histone H3 acceptor beads in Detection Buffer.
- Add 10 μL of the detection mix to each well.
- Cover the plate and incubate for 60 minutes at room temperature.
- Add 10 μL of diluted Streptavidin Donor Beads to each well.
- Cover the plate with a light-blocking seal and incubate for 30 minutes at room temperature in the dark.

· Data Acquisition:

• Read the plate using a suitable plate reader capable of measuring chemiluminescence.

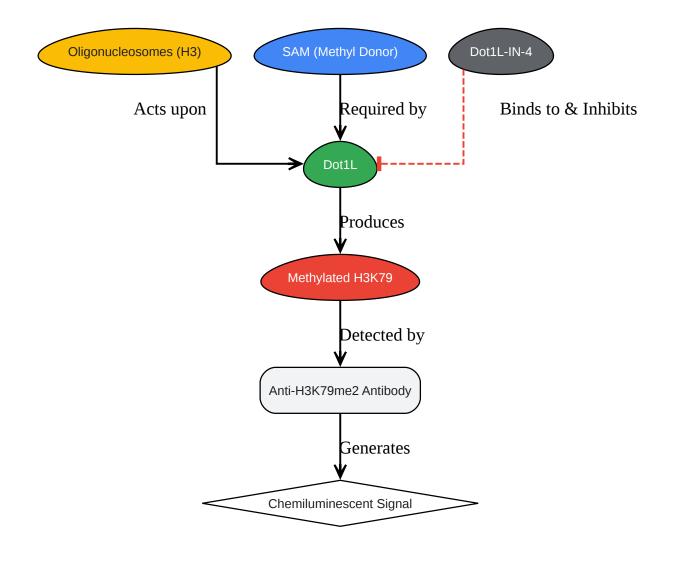
Data Presentation

Table 1: Example IC50 Determination for Dot1L-IN-4

Dot1L-IN-4 (nM)	% Inhibition
100	98.5
10	95.2
1	85.1
0.1	52.3
0.01	10.2
0.001	2.1
IC50 (nM)	~0.11

Logical Relationship of Assay Components





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Caption: Inter-relationship of components in the Dot1L HMT assay.

Conclusion

This application note provides a comprehensive protocol for the in vitro characterization of **Dot1L-IN-4** using a robust and sensitive chemiluminescent HMT assay. The detailed methodology and data presentation guidelines are intended to assist researchers in accurately determining the inhibitory potency of **Dot1L-IN-4** and other potential Dot1L inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway, experimental procedure, and component interactions, facilitating a deeper understanding of the assay principles.



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